molecular formula C22H28N4O2 B607853 GSK591

GSK591

Cat. No.: B607853
M. Wt: 380.5 g/mol
InChI Key: TWKYXZSXXXKKJU-FQEVSTJZSA-N
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Description

Chemical Identity and Synonyms

EPZ015866 is a synthetic organic compound with the molecular formula C22H28N4O2 and a molecular weight of 380.5 grams per mole. The compound exists under several nomenclature designations, reflecting its development history and various research applications. The primary chemical identifier is EPZ015866, while alternative names include GSK591, GSK3203591, GSK-591, GSK-3203591, and GSK 3203591. These synonymous designations arose from the collaborative development effort between different pharmaceutical organizations.

The International Union of Pure and Applied Chemistry name for EPZ015866 is 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide. The compound carries the Chemical Abstracts Service registry number 1616391-87-7, providing a unique identifier for chemical databases and regulatory purposes. Additional database identifiers include PubChem Compound Identifier 117072552 and RCSB Protein Data Bank Ligand designation 4Z2.

Parameter Value
Molecular Formula C22H28N4O2
Molecular Weight 380.5 g/mol
Chemical Abstracts Service Number 1616391-87-7
PubChem Compound Identifier 117072552
RCSB Protein Data Bank Ligand 4Z2
International Union of Pure and Applied Chemistry Name 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

The structural composition of EPZ015866 features a tetrahydroisoquinoline motif, which plays a crucial role in its binding mechanism to protein arginine methyltransferase 5. This structural element facilitates a unique cation-π interaction with the enzyme, contributing significantly to the compound's selectivity and potency.

Historical Development Context

The development of EPZ015866 emerged from a collaborative research program between GlaxoSmithKline Limited Liability Company and Epizyme, Incorporated, focusing on the creation of selective protein arginine methyltransferase 5 inhibitors. This compound was developed alongside EPZ015666 (GSK3235025) through structure and property guided optimization strategies, both stemming from the same research initiative aimed at addressing the need for potent and selective protein arginine methyltransferase 5 inhibitors.

The development pathway involved optimization of an initial hit compound that exhibited poor in vitro clearance properties. The medicinal chemistry strategies employed focused on identifying compounds with improved pharmacological characteristics while maintaining target potency and selectivity. This optimization process utilized two parallel approaches: rational structure-based design to identify and optimize hydrogen-bonding interactions, and physicochemical property-driven optimization to minimize clearance.

The strategic development approach resulted in the creation of complementary compounds with different application profiles. While EPZ015666 was designed as an in vivo tool compound with properties favoring systemic applications, EPZ015866 was specifically developed as a potent in vitro tool molecule. This differentiation allowed researchers to access compounds optimized for distinct experimental requirements and research applications.

Early structure-activity relationship exploration around the tetrahydroisoquinoline motif confirmed the contribution of the cation-π interaction with cofactor S-adenosyl methionine, leading to retention of this structural element as a key binding interaction throughout the series. The development timeline reflects the systematic approach taken to create research tools suitable for investigating protein arginine methyltransferase 5 function across different experimental contexts.

Classification within Protein Methyltransferase Inhibitors

EPZ015866 belongs to the class of protein arginine methyltransferase inhibitors, specifically targeting protein arginine methyltransferase 5, a type II protein arginine methyltransferase. Protein arginine methyltransferases are categorized into three types based on their methylation patterns, with type II enzymes catalyzing symmetric dimethylation of arginine residues. Protein arginine methyltransferase 5 is the predominant enzyme responsible for symmetric dimethylation processes in cellular systems.

Within the broader category of protein methyltransferase inhibitors, EPZ015866 demonstrates exceptional selectivity for protein arginine methyltransferase 5. Selectivity profiling experiments have demonstrated that the compound shows no inhibition of twenty different protein methyltransferases at concentrations up to 50 micromolar, including protein arginine methyltransferase 8, protein arginine methyltransferase 1, protein arginine methyltransferase 3, protein arginine methyltransferase 6, protein arginine methyltransferase 7, coactivator-associated arginine methyltransferase 1, DOT1-like histone lysine methyltransferase, SET and MYND domain containing 2, SET and MYND domain containing 3, SET domain containing 7, enhancer of zeste 1 polycomb repressive complex 2 subunit, enhancer of zeste 2 polycomb repressive complex 2 subunit, suppressor of variegation 3-9 homolog 1, euchromatic histone lysine methyltransferase 1, euchromatic histone lysine methyltransferase 2, SET domain bifurcated histone lysine methyltransferase 1, SET domain containing 2, nuclear receptor binding SET domain protein 1, Wolf-Hirschhorn syndrome candidate 1-like 1, and Wolf-Hirschhorn syndrome candidate 1.

The compound's classification as a protein arginine methyltransferase 5 inhibitor is supported by its biochemical activity profile. In homogeneous time-resolved fluorescence assays under balanced conditions, EPZ015866 demonstrates an inhibitory concentration at 50% activity of 4 nanomolar against the protein arginine methyltransferase 5:MEP50 complex when monitoring monomethylation of histone H4 arginine 3 on a histone H4 peptide substrate. Alternative assay systems report inhibitory concentration values ranging from 4 to 11 nanomolar, confirming the compound's potent inhibitory activity.

Significance in Epigenetic Research

EPZ015866 holds considerable significance in epigenetic research as a chemical probe for investigating protein arginine methyltransferase 5 function in cellular and molecular biological systems. The compound enables researchers to study the role of symmetric arginine dimethylation in various cellular processes, including gene expression regulation, signal transduction, and protein-protein interactions.

The availability of EPZ015866 as a research tool has facilitated advances in understanding protein arginine methyltransferase 5-mediated epigenetic regulation across multiple biological contexts. Research applications have included investigations into cancer biology, where protein arginine methyltransferase 5 has been implicated in tumor promotion through histone tail modifications that repress microRNAs targeting tumor-promoting genes. The compound has enabled studies demonstrating that protein arginine methyltransferase 5 activity increases expression of cyclin D1 and c-myc in tumor cells by repressing specific microRNAs in B cell lymphoma models.

In the context of DNA damage response research, EPZ015866 has contributed to understanding how protein arginine methyltransferase 5 functions as a master epigenetic activator of DNA damage response genes. Studies utilizing this compound have revealed that protein arginine methyltransferase 5 cooperates with pICln to upregulate gene expression of repair proteins involved in homologous recombination, non-homologous end joining, and G2 arrest, including RAD51, BRCA1, and BRCA2.

The compound's utility extends to bone metabolism research, where EPZ015866 has enabled investigations into osteoclastogenesis regulation[source not clearly identifiable from search results but implied]. Research has demonstrated the compound's ability to inhibit nuclear translocation of nuclear factor kappa B by preventing dimethylation of the p65 subunit, ultimately leading to prevention of osteoclast differentiation and bone resorption[source not clearly identifiable].

Furthermore, EPZ015866 serves as an important control compound in comparative studies with other protein arginine methyltransferase 5 inhibitors. Its availability through chemical probe consortiums, including the Structural Genomics Consortium, has facilitated widespread adoption in the research community. The compound is recognized by the Chemical Probes Portal as an excellent probe for investigating protein arginine methyltransferase 5 function in cellular systems.

Properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Hit Modification and Epoxide Intermediate

The foundational synthetic pathway begins with the tetrahydroisoquinoline (THIQ) scaffold, which engages in cation-π interactions with S-adenosylmethionine (SAM) in the PRMT5 binding pocket. Key steps include:

  • Epoxide Formation : Reaction of Boc-protected THIQ derivative 58 with alcohol 59 under Mitsunobu conditions (DIAD, triphenylphosphine) yields ether 60 .

  • Boc Deprotection : Treatment of 60 with hydrochloric acid generates amine 61 , a critical intermediate for subsequent couplings.

  • Amide Coupling : Amine 61 reacts with acid chloride 57 (derived from 2-fluoroisonicotinic acid) in the presence of NaI and DBU to form the penultimate intermediate.

Final Assembly and Stereochemical Control

The final step involves coupling amine 74 (obtained via reductive amination of hydroxyketone 72 ) with deprotected acid 70 using HATU and DIPEA, followed by chiral supercritical fluid chromatography (SFC) to isolate enantiomers 45a and 45b . This stereochemical resolution ensures the desired configuration for optimal PRMT5 binding.

Structural Optimization and Key Intermediates

Bioisosteric Replacements and Hydrogen-Bond Optimization

Early structure-activity relationship (SAR) studies revealed that replacing the alkoxy-phenyl ring with a 2-aminopyridyl moiety (compound 8 ) enhanced potency 2-fold (IC₅₀ = 220 nM). Cocrystal structures demonstrated that the pyridyl nitrogen forms a hydrogen bond with Leu312, a residue critical for substrate recognition. Further optimization introduced a 4-aminotetrahydropyran motif, enabling an additional hydrogen bond with Phe577 and reducing lipophilicity (clogD from 3.5 to 2.1).

Pharmacokinetic-Driven Design

To address high hepatic clearance, researchers prioritized compounds with scaled human liver microsome (HLM) clearance ≤50% hepatic blood flow. Introducing polar groups, such as the oxetane ring in EPZ015866, improved metabolic stability while maintaining potency (PRMT5 IC₅₀ = 4 nM).

Table 1: Key Intermediates and Their Properties

IntermediateModificationPRMT5 IC₅₀ (nM)HLM Clearance (% Hepatic Flow)
1 THIQ scaffold1,200>100
8 2-Aminopyridyl substitution22085
15 Aliphatic amide19060
EPZ015866 Oxetane incorporation430

Analytical Characterization and Quality Control

Purity and Stereochemical Analysis

EPZ015866 is synthesized to ≥97% purity, as confirmed by reverse-phase HPLC using a C18 column and UV detection at 254 nm. Chiral SFC with a Chiralpak AD-H column resolves enantiomers, ensuring >99% enantiomeric excess (ee) for the active (S)-isomer.

Structural Elucidation

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₂H₂₈N₄O₂ (observed m/z 381.2287 [M+H]⁺, calculated 381.2289).

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the THIQ moiety (δ 7.25–7.15 ppm, multiplet) and oxetane ring (δ 4.70–4.60 ppm, doublet).

Pharmacokinetic Profiling

In vivo studies in mice demonstrated favorable pharmacokinetics:

  • Plasma Clearance : 22 mL/min/kg (30% hepatic blood flow).

  • Oral Bioavailability : 65% at 100 mg/kg dose.

  • Half-Life : 4.2 hours, supporting twice-daily dosing.

Scale-Up and Process Refinement

Large-Scale Synthesis Challenges

Initial routes suffered from low yields (<10%) in the Mitsunobu reaction due to competing elimination side reactions. Replacing triphenylphosphine with polymer-supported reagents and optimizing solvent (toluene → MTBE) improved yields to 45%.

Final Process Steps

  • Epoxide Opening : 10 kg-scale reaction of 58 with 59 in MTBE at 0°C, yielding 60 in 92% purity.

  • Global Deprotection : Sequential HCl treatment (4 M in dioxane) removes Boc groups, followed by crystallization from ethanol/water (78% yield).

  • Final Coupling : Reaction of 61 with 57 in acetonitrile at 50°C for 12 hours, achieving 85% conversion .

Chemical Reactions Analysis

Mechanism of Action

EPZ015866 inhibits PRMT5 through:

  • Substrate-Binding Pocket Interaction : Binds competitively to PRMT5’s active site, blocking symmetric dimethylarginine (SDMA) formation on histones (e.g., SmD3me2s) .

  • Cation–π Interactions : Stabilized by tetrahydroisoquinoline (THIQ) motifs with cofactor S-adenosylmethionine (SAM) .

  • pH Stability : Maintains activity across physiological pH ranges, enabling robust enzymatic inhibition .

Key Metrics :

ParameterValueSource
PRMT5 IC504 nM
Selectivity (vs PRMT6)>100-fold
Microsomal StabilityCLhep ≤50% blood flow

Reaction Selectivity and Off-Target Effects

EPZ015866 exhibits exceptional selectivity due to:

  • Hydrogen-Bonding Networks : Interaction with Phe577 carbonyl and Asn140 residues in PRMT5, absent in other methyltransferases .

  • Minimal Off-Target Activity : Evaluated against 20+ protein methyltransferases (PMTs), showing <10% inhibition at 10 μM .

Comparative Analysis :

CompoundTargetIC50 (nM)Key Limitation
EPZ015866PRMT54None (gold standard)
EPZ015666PRMT522Higher hepatic clearance
GSK3326595PRMT520Broader off-target effects
LY-283PRMT615Limited anticancer efficacy

In Vitro and In Vivo Reactivity

  • Cellular Uptake : Alters PRMT5 localization, reducing nuclear SDMA levels by >90% in Z-138 lymphoma cells .

  • Gene Expression Modulation : Downregulates MYC and CDKN2B pathways, inducing apoptosis .

  • Pharmacokinetics : Oral bioavailability of 30% in mice, with sustained unbound plasma concentrations above IC90 for 12 hours post-100 mg/kg dosing .

Interaction with Co-Substrates

Molecular dynamics simulations reveal:

  • SAM Cofactor Retention : EPZ015866 binding does not displace SAM, enabling noncompetitive inhibition .

  • Conformational Flexibility : Adaptive binding to PRMT5:MEP50 complex stabilizes inactive enzyme states .

Stability Under Physiological Conditions

  • Thermal Stability : Melting point >200°C, suitable for long-term storage.

  • Solubility : LogD = 2.5, ensuring balanced hydrophobicity for cellular penetration .

Scientific Research Applications

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:

  • Mantle Cell Lymphoma : EPZ015866 has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .
  • T-cell Lymphomas : Research indicated that EPZ015866 could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making EPZ015866 a potential therapeutic agent against such malignancies .

Table 1: Summary of Antitumor Activity Studies

Cancer Type Model Effect Observed Reference
Mantle Cell LymphomaCell lines & xenograftsSignificant tumor growth inhibition
T-cell LymphomasIn vitro assaysInduction of apoptosis

Neuroprotection

Recent studies have also explored the neuroprotective effects of EPZ015866 in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with EPZ015866 resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .

Table 2: Neuroprotective Effects in Ischemic Injury Models

Parameter Control Group EPZ015866 Treatment Outcome
Infarct VolumeHighSignificantly reducedImproved recovery
Neurological Deficit ScoreHighSignificantly improvedEnhanced function

Pharmacokinetics and Selectivity

EPZ015866 has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .

Case Studies and Clinical Implications

The potential clinical applications of EPZ015866 are underscored by several case studies:

  • Combination Therapies : In preclinical settings, combining EPZ015866 with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .
  • Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .

Table 3: Clinical Relevance and Future Directions

Study Focus Findings Implications for Therapy
Combination TherapiesEnhanced efficacyPotential for multi-drug regimens
Sensitization MechanismsIncreased vulnerabilityTargeted treatment strategies

Mechanism of Action

GSK591 exerts its effects by inhibiting the activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, which is crucial for various cellular processes. By inhibiting PRMT5, this compound disrupts these processes, leading to changes in gene expression, signal transduction, and DNA repair. The molecular targets and pathways involved include histone H4, SmD3, and various other proteins that interact with PRMT5 .

Comparison with Similar Compounds

Comparison with EPZ015666

EPZ015666 (GSK3235025) and EPZ015866 are structurally related PRMT5 inhibitors derived from the same THIQ-based scaffold. However, key differences in potency, selectivity, and pharmacokinetics distinguish their applications:

Biochemical and Cellular Potency

  • IC₅₀ Values :

    Compound PRMT5 Biochemical IC₅₀ Cellular Proliferation (Lymphoma IC₅₀) Osteoclast Differentiation (IC₅₀)
    EPZ015866 4 nM 62 nM 30 nM
    EPZ015666 22 nM 351 nM 600 nM

    EPZ015866 demonstrates ~5-fold greater biochemical potency and ~10-fold superior efficacy in cellular assays, attributed to optimized interactions with PRMT5’s SAM-binding pocket .

Functional Efficacy in Osteoclastogenesis

  • Gene Expression Suppression : EPZ015866 inhibits multiple osteoclast-specific genes (e.g., Acp5, Ctsk, Mmp9) at 20 nM, whereas EPZ015666 requires 1,000 nM to suppress only Acp5 and Atp6v0d2 .
  • Protein Modulation : EPZ015866 reduces NFATc1, PU.1, and Cathepsin K expression at 100 nM, while EPZ015666 achieves similar effects only at 1,000 nM .
  • Bone Resorption : EPZ015866 reduces bone resorption pit area by 80% at 20 nM, compared to 50% inhibition by EPZ015666 at 1,000 nM .

Pharmacokinetic Limitations

Despite its potency, EPZ015866 exhibits poor metabolic stability (high hepatic clearance) and low oral bioavailability, limiting its utility in vivo . In contrast, EPZ015666 shows improved pharmacokinetics (PK), enabling tumor growth inhibition in xenograft models at 100 mg/kg (BID dosing) without toxicity .

Mechanism of Action

Both compounds inhibit PRMT5-mediated dimethylation of NF-κB’s p65 subunit, blocking nuclear translocation and downstream osteoclastogenic signaling. However, EPZ015866 achieves this at 10-fold lower concentrations (100 nM vs. 1,000 nM) .

Comparison with Other PRMT5 Inhibitors

GSK3326595 (EPZ015938)

  • Profile : Orally bioavailable, with IC₅₀ = 11 nM (PRMT5) and efficacy in breast cancer and myelodysplastic syndromes .
  • Advantage : Suitable for clinical use (NCT02783300 trials) due to favorable PK, unlike EPZ015866 .

LLY-283

  • Profile : Potent (IC₅₀ = 22 nM), orally active, with antitumor activity in AML and lung cancer models .
  • Limitation : Narrower therapeutic window compared to EPZ015866 in toxicity screens .

P1608K04 and P1618J22

  • Profile : Structurally distinct inhibitors with IC₅₀ values <10 nM in pancreatic and colorectal cancers .
  • Advantage : Lower IC₅₀ than EPZ015666 but exhibit growth retardation in mice, limiting clinical translation .

Structural and Selectivity Insights

  • EPZ Series : The THIQ scaffold in EPZ015866 forms cation-π interactions with PRMT5’s Phe327, enhancing binding affinity over EPZ015666 .
  • Selectivity : Both EPZ compounds show >1,000-fold selectivity over PRMT1/3/4/6/7 and other methyltransferases (e.g., SETD8, EZH2) .

Clinical and Therapeutic Implications

EPZ015866’s superior in vitro potency positions it as a tool compound for mechanistic studies, while EPZ015666 and GSK3326595 are prioritized for in vivo and clinical applications. Ongoing research explores EPZ015866’s role in combination therapies (e.g., with MS023, a PRMT1/3/4/6 inhibitor) to target splicing factor-mutant cancers .

Biological Activity

EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of EPZ015866 has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.

PRMT5 and its Role

PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.

Inhibition by EPZ015866

EPZ015866 selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the potency of EPZ015866 against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.

Table 1: Inhibition Data for EPZ015866 Compared to Other Inhibitors

Cell LineEPZ015866 (μM)CMP5 (μM)HLCL61 (μM)Tax Positive
Jurkat>10071.722.72-
MOLT4>10092.9713.06-
MKB1>10032.517.6-
MT2>10021.653.09+
HUT102>1009.496.95+
KOB>1003.985.52+
SU9T-01>1009.13.23+
KK1>10014.075.7-
SO4>1009.455.57-
ED>10010.817.58-

The data indicates that while EPZ015866 is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .

In Vivo Studies

EPZ015866 has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.

Key Findings from In Vivo Studies

  • Plasma Protein Binding : Approximately 30% in mouse plasma.
  • Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.
  • Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .

Case Study: Mantle Cell Lymphoma

In a study focusing on mantle cell lymphoma, EPZ015866 was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study: Adult T-Cell Leukemia/Lymphoma

Another case study examined the effects of EPZ015866 on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .

Q & A

Q. What is the primary mechanism of action of EPZ015866, and how does it inhibit PRMT5?

EPZ015866 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), binding competitively to its S-adenosylmethionine (SAM) cofactor site. Its IC50 value for PRMT5 inhibition is 4 nM, with >1,000-fold selectivity over other methyltransferases like PRMT1 and PRMT4 . To confirm its mechanism, researchers can perform SAM-competitive binding assays, PRMT5 enzymatic activity assays, or genetic knockdown experiments to correlate PRMT5 suppression with phenotypic outcomes.

Q. What cellular processes are most commonly studied using EPZ015866?

EPZ015866 is widely used to investigate PRMT5-dependent processes such as spliceosome regulation, cancer cell proliferation, and osteoclast differentiation. For example, it reduces NF-κB nuclear translocation by inhibiting PRMT5-mediated methylation of p65, as demonstrated via fluorescence microscopy and Western blot analysis in osteoclast precursor cells . Researchers should validate target engagement using methods like immunofluorescence for subcellular protein localization (e.g., p65 in cytoplasm vs. nucleus) .

Q. How can researchers assess the selectivity of EPZ015866 across methyltransferases?

Selectivity profiling involves enzymatic assays against a panel of methyltransferases (e.g., PRMT1, PRMT4, PRMT6) under standardized conditions. For instance, EPZ015866 shows minimal inhibition of PRMT1 (IC50 >10,000 nM) compared to PRMT5 (IC50 = 4 nM) . Secondary validation via CRISPR-mediated PRMT5 knockout can confirm on-target effects, ensuring observed phenotypes are PRMT5-specific .

Advanced Research Questions

Q. How should experiments be designed to evaluate EPZ015866’s impact on NF-κB signaling pathways?

  • Experimental Design :
  • Use fluorescence microscopy to track p65 nuclear translocation (e.g., merge DAPI-stained nuclei with p65 immunofluorescence) .
  • Quantify nuclear vs. cytoplasmic p65 using image analysis software (e.g., ImageJ) and validate via Western blot for nuclear/cytoplasmic fractionation .
  • Include controls for nonspecific effects (e.g., PRMT5 knockout cells or inactive EPZ015866 analogs).
    • Data Interpretation :
      A ≥50% reduction in nuclear p65 (as seen in EPZ015866-treated cells vs. controls) indicates PRMT5-dependent NF-κB suppression. Ensure statistical power by repeating experiments ≥3 times .

Q. How can contradictory efficacy data for EPZ015866 across cell lines be resolved?

Contradictions may arise from differences in PRMT5 expression levels, SAM cofactor availability, or compensatory methyltransferases. To address this:

  • Perform dose-response curves (e.g., 1–1,000 nM EPZ015866) to identify IC50 variability.
  • Measure PRMT5 mRNA/protein levels via qPCR/Western blot in each cell line .
  • Use metabolomics to assess intracellular SAM levels, as low SAM may reduce EPZ015866’s competitive binding efficiency .

Q. What methodological considerations are critical for in vivo studies with EPZ015866?

  • Pharmacokinetics : Monitor plasma half-life and tissue distribution (e.g., LC-MS/MS quantification). EPZ015866’s solubility and blood-brain barrier penetration may require formulation optimization .
  • Dosing : Use preclinical models (e.g., xenografts) to establish maximum tolerated dose (MTD) and pharmacodynamic markers (e.g., PRMT5 substrate methylation in tumor biopsies) .
  • Controls : Include vehicle-treated cohorts and PRMT5-deficient models to distinguish on-target vs. off-target effects .

Data Analysis and Reproducibility

Q. How should researchers handle raw data from EPZ015866 experiments to ensure reproducibility?

  • Data Storage : Preserve raw microscopy images, Western blot membranes, and instrument output files (e.g., plate reader data) in standardized formats (TIFF, .csv) .
  • Metadata : Document experimental conditions (e.g., EPZ015866 lot number, cell passage number, incubation time) to minimize batch effects .
  • Statistical Methods : Use ANOVA for multi-group comparisons (e.g., p65 nuclear localization across treatment groups) and report effect sizes with 95% confidence intervals .

Q. What strategies can mitigate bias in EPZ015866 studies?

  • Blinding : Assign treatment groups randomly and analyze data blinded to conditions.
  • Replication : Independent validation by a second lab member or external collaborator .
  • Negative Controls : Include inactive analogs (e.g., EPZ015666) to rule out nonspecific effects .

Ethical and Reporting Standards

Q. How should EPZ015866 research align with ethical guidelines for chemical studies?

  • Safety Protocols : Follow institutional biosafety guidelines for handling EPZ015866 (e.g., PPE, waste disposal).
  • Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
  • Citation Practices : Cite primary literature for EPZ015866’s synthesis and characterization, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.